4-(Bromomethyl)benzil

Description

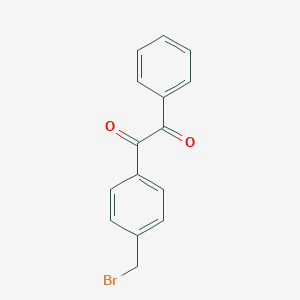

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELAVTMDKHSMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939499 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18189-19-0 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyl-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(Bromomethyl)phenyl)phenylethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(bromomethyl)phenyl]phenylethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)benzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)benzil, a versatile bifunctional organic compound. It details its chemical and physical properties, a robust synthesis protocol, and its potential applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties of this compound

This compound, with the CAS Number 18189-19-0, is a yellow solid organic compound.[1][2] Its structure features a benzil moiety, characterized by a 1,2-dione, and a bromomethyl group attached to one of the phenyl rings. This combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 18189-19-0 | [1] |

| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |

| Molecular Weight | 303.15 g/mol | [2][3] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 67-68 °C | [1] |

| Boiling Point | 428.6 °C at 760 mmHg | [1] |

| Density | 1.444 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with sonication) | [1] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [1] |

Spectroscopic Data

While a full analysis is beyond the scope of this guide, the structural features of this compound suggest characteristic spectroscopic signatures. The benzil core would exhibit characteristic signals in ¹H and ¹³C NMR spectroscopy. The bromomethyl group would present a distinctive singlet in the ¹H NMR spectrum. Infrared (IR) spectroscopy would show strong carbonyl (C=O) stretching bands.

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of 4-methylbenzil. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Proposed Experimental Protocol

This protocol is based on established methods for the benzylic bromination of similar aromatic compounds.[4][5]

Materials:

-

4-Methylbenzil

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzil (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield pure this compound.

Reactivity and Potential Applications

The bifunctional nature of this compound opens up a range of possibilities for its application in organic synthesis and polymer chemistry.

Nucleophilic Substitution Reactions

The bromomethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a useful building block for more complex molecules. For instance, it can react with amines, alcohols, thiols, and carboxylates to form the corresponding substituted benzil derivatives. These derivatives could be of interest in medicinal chemistry and materials science.

Polymer Chemistry

This compound can serve as a functional monomer or an initiator in polymerization reactions. The bromomethyl group can be used to initiate living radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to synthesize well-defined polymers with a benzil end-group. Alternatively, it can be copolymerized with other monomers to introduce the benzil moiety as a pendant group along the polymer chain. The diketone functionality of the benzil unit can be further modified post-polymerization or utilized for its photochemical properties as a photoinitiator.

Experimental and Logical Workflows

To visualize the synthesis and potential derivatization of this compound, the following diagrams are provided.

References

An In-depth Technical Guide to 4-(Bromomethyl)benzil

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-(Bromomethyl)benzil, a functionalized diketone of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide combines established chemical principles with data from closely related analogs to present a detailed profile.

Chemical Structure and Properties

This compound is an aromatic diketone. Its structure features a benzil core, which is a 1,2-diphenylethane-1,2-dione, substituted with a bromomethyl group at the para position of one of the phenyl rings.

Chemical Structure:

-

IUPAC Name: 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione[1]

-

Molecular Formula: C₁₅H₁₁BrO₂[1]

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr

The key structural feature is the presence of two carbonyl groups in conjugation with the aromatic rings, and a reactive benzylic bromide functional group, which makes it a valuable intermediate for further chemical modifications.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 303.15 g/mol | [1] |

| Melting Point | 67-68 °C | [2] |

| Boiling Point | 428.6 °C at 760 mmHg | [2] |

| Density | 1.444 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis of this compound

Proposed Experimental Protocol:

Reaction: Synthesis of this compound from 4-methylbenzil via radical bromination.

Materials:

-

4-Methylbenzil

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzil (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Workflow Diagram:

Caption: Workflow for the proposed synthesis of this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely available. The following tables present predicted spectroscopic characteristics based on the analysis of its structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted):

The predicted ¹H NMR spectrum in CDCl₃ would show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Multiplet | 2H | Protons ortho to the carbonyl on the unsubstituted phenyl ring |

| ~ 7.4 - 7.7 | Multiplet | 7H | Remaining aromatic protons |

| ~ 4.5 | Singlet | 2H | -CH₂Br |

¹³C NMR Spectroscopy (Predicted):

The predicted ¹³C NMR spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and the benzylic carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 197 | C=O (two signals) |

| ~ 128 - 140 | Aromatic carbons |

| ~ 32 | -CH₂Br |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the C-Br bond.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1660 - 1680 | C=O stretching (conjugated ketone) |

| ~ 1600, 1450 | C=C stretching (aromatic) |

| ~ 600 - 700 | C-Br stretching |

Mass Spectrometry (Predicted):

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 302/304 | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 223 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided synthetic protocol and predicted spectroscopic data offer a strong starting point for the practical application and further investigation of this compound.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)benzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)benzil, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Introduction

This compound is a bifunctional organic molecule featuring a benzil moiety and a reactive bromomethyl group. The benzil core, with its 1,2-dicarbonyl structure, is a versatile scaffold in medicinal chemistry, known for its presence in various biologically active compounds. The bromomethyl group serves as a key functional handle for introducing the benzil scaffold into larger molecules through nucleophilic substitution reactions. This makes this compound a valuable building block for the synthesis of novel pharmaceutical agents and complex organic materials.

This guide outlines a two-step synthesis of this compound, commencing with the Friedel-Crafts acylation of benzene with p-toluoyl chloride to yield 4-methylbenzil, followed by the selective benzylic bromination of 4-methylbenzil using N-bromosuccinimide (NBS).

Synthesis of this compound

The synthesis of this compound is accomplished in two sequential steps: the formation of the precursor 4-methylbenzil, followed by its selective bromination.

Step 1: Synthesis of 4-Methylbenzil

The initial step involves the Friedel-Crafts acylation of benzene with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-methylbenzil.

Reaction Scheme:

Figure 1: Synthesis of 4-Methylbenzil via Friedel-Crafts Acylation.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 4-methylbenzil is provided below.

| Parameter | Value |

| Reactants | |

| Benzene | (Specify molar equivalent and volume) |

| p-Toluoyl Chloride | (Specify molar equivalent and mass) |

| Aluminum Chloride (anhydrous) | (Specify molar equivalent and mass) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | (Specify duration) |

| Work-up Procedure | 1. Quench with ice-cold HCl (aq). 2. Separate organic layer. 3. Wash with NaHCO₃ (aq) and brine. 4. Dry over anhydrous MgSO₄. 5. Concentrate under reduced pressure. |

| Purification | Recrystallization from ethanol. |

| Expected Yield | (Specify percentage) |

| Physical Appearance | White to off-white solid |

| Melting Point | (Specify range) |

Step 2: Synthesis of this compound

The second step is the selective benzylic bromination of the methyl group of 4-methylbenzil using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent.

Reaction Scheme:

Figure 2: Bromination of 4-Methylbenzil to this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below.

| Parameter | Value |

| Reactants | |

| 4-Methylbenzil | (Specify molar equivalent and mass) |

| N-Bromosuccinimide (NBS) | (Specify molar equivalent and mass) |

| Azobisisobutyronitrile (AIBN) | (Specify catalytic amount) |

| Solvent | Carbon tetrachloride (CCl₄) or other suitable solvent |

| Reaction Temperature | Reflux |

| Reaction Time | (Specify duration) |

| Work-up Procedure | 1. Cool the reaction mixture. 2. Filter to remove succinimide. 3. Wash the filtrate with water and brine. 4. Dry over anhydrous Na₂SO₄. 5. Concentrate under reduced pressure. |

| Purification | Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |

| Expected Yield | (Specify percentage) |

| Physical Appearance | White to pale yellow solid |

| Melting Point | 67-68 °C |

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical and spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.[1]

| Property | Value |

| CAS Number | 18189-19-0 |

| Molecular Formula | C₁₅H₁₁BrO₂ |

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione |

| Melting Point | 67-68 °C |

| Appearance | White to pale yellow solid |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in the public domain, the following characterization data is based on predicted values and analysis of structurally similar compounds.

Workflow for Spectroscopic Analysis:

References

In-Depth Technical Guide to 4-(Bromomethyl)benzil: A Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)benzil, a valuable bifunctional reagent in organic synthesis. Its unique structure, featuring both a reactive bromomethyl group and a diketone moiety, makes it a versatile building block for the synthesis of a wide array of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrO₂ |

| Molecular Weight | 303.15 g/mol |

| CAS Number | 18189-19-0 |

| IUPAC Name | 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Radical Bromination of 4-Methylbenzil

This protocol is a representative procedure based on established methods for similar compounds.[1][2][3]

Materials:

-

4-Methylbenzil

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzil in a minimal amount of anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 equivalents).

-

Reaction Conditions: Flush the apparatus with an inert gas. Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product. Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Organic Synthesis and Drug Discovery

The dual functionality of this compound makes it a valuable intermediate for the synthesis of a variety of organic compounds. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the benzil moiety into a target molecule. This is particularly useful in the construction of heterocyclic systems and as a linker in the development of novel pharmaceutical candidates.

While specific drug development pathways directly employing this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. The general workflow for its utilization as a synthetic intermediate is depicted below.

Caption: Synthetic workflow of this compound and its application.

This workflow illustrates the synthesis of this compound from 4-methylbenzil, followed by its reaction with a nucleophile to form a functionalized benzil derivative. This intermediate can then undergo further transformations, such as intramolecular cyclization, to generate complex heterocyclic structures that are often scaffolds for biologically active molecules.

References

Spectroscopic and Synthetic Profile of 4-(Bromomethyl)benzil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Bromomethyl)benzil is a derivative of benzil, a foundational structure in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a diketone moiety, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Despite its utility, a comprehensive, publicly available dataset of its experimental spectroscopic properties is conspicuously absent from the scientific literature. This technical guide addresses this gap by providing a detailed, albeit predicted, spectroscopic profile of this compound, alongside a plausible synthetic route and the associated experimental protocols. The data herein is curated for researchers and professionals in drug development and materials science, offering a robust framework for the identification and utilization of this versatile compound.

Predicted Spectroscopic Data

Due to the lack of available experimental spectra in the public domain, the following data for this compound has been predicted based on the analysis of its constituent functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.90-8.10 | m | 4H | Aromatic (H2', H6', H2", H6") |

| ~7.50-7.70 | m | 5H | Aromatic (H3', H5', H3", H4", H5") |

| ~4.60 | s | 2H | -CH₂Br |

Predictions are based on typical values for benzil and bromomethyl-substituted aromatic rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Benzoyl) |

| ~194 | C=O (Bromomethylbenzoyl) |

| ~145 | Quaternary Aromatic (C-Br) |

| ~135 | Quaternary Aromatic |

| ~134 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~32 | -CH₂Br |

Quaternary carbon signals are expected to be of lower intensity. Predictions are based on known data for benzil and related structures.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (conjugated diketone) |

| ~1595, 1450 | Medium-Strong | Aromatic C=C in-ring stretch |

| ~1210 | Strong | C-Br stretch |

| ~850 | Strong | 1,4-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 302/304 | Molecular ion [M]⁺, [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 223 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via the oxidation of 4'-(bromomethyl)deoxybenzoin. This precursor can be synthesized through a Friedel-Crafts acylation reaction.

Synthesis of 4'-(Bromomethyl)deoxybenzoin (Precursor)

Protocol:

-

To a stirred solution of (bromomethyl)benzene (1.0 eq) in a suitable solvent such as dichloromethane, add phenylacetyl chloride (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 eq), in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4'-(bromomethyl)deoxybenzoin.

Synthesis of this compound

Protocol:

-

Dissolve the synthesized 4'-(bromomethyl)deoxybenzoin (1.0 eq) in a suitable solvent system, such as a mixture of acetic acid and water.

-

Add a catalytic amount of a metal catalyst, such as copper(II) acetate.

-

Add an oxidizing agent, such as ammonium nitrate, in portions.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

Caption: Proposed two-step synthesis of this compound.

Caption: General workflow for the purification and characterization of this compound.

4-(Bromomethyl)benzil: A Technical Guide to Solubility and Stability for Researchers

For immediate release:

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of 4-(Bromomethyl)benzil. This document consolidates available data, outlines detailed experimental protocols for its characterization, and presents logical workflows to guide laboratory practices.

Core Properties of this compound

This compound is a derivative of benzil, a diketone, and possesses a reactive bromomethyl group. This functionalization makes it a valuable reagent in organic synthesis, particularly for the introduction of a benzil moiety onto other molecules. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁BrO₂ | PubChem |

| Molecular Weight | 303.15 g/mol | PubChem |

| Melting Point | 67-68 °C | ChemicalBook |

| Appearance | Yellow Solid | ChemicalBook |

| LogP | 3.9 | PubChem |

Table 1: Physicochemical Properties of this compound

Solubility Profile

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | ChemicalBook[1] |

| Ethyl Acetate | Slightly Soluble | ChemicalBook[1] |

| Methanol | Slightly Soluble (Sonication may be required) | ChemicalBook[1] |

| Water | Insoluble (inferred from related compounds) | N/A |

Table 2: Qualitative Solubility of this compound

The parent compound, benzil, is also insoluble in water but soluble in organic solvents like ethanol, ether, and benzene. This suggests that the addition of the polar bromomethyl group may slightly alter its solubility profile, but it is expected to remain largely soluble in non-polar organic solvents.

Stability Considerations

This compound is known to be a moisture-sensitive and hygroscopic compound. Therefore, proper storage and handling are crucial to maintain its integrity.

Key Stability Factors:

-

Moisture/Hydrolysis: The presence of the benzyl bromide moiety makes the compound susceptible to hydrolysis, where the bromine atom is displaced by a hydroxyl group, particularly in the presence of water. This reaction would lead to the formation of 4-(hydroxymethyl)benzil. The rate of hydrolysis can be influenced by the solvent system and pH.

-

Light: The benzil core is known to be photosensitive and can undergo photolytic degradation upon exposure to UV light. While specific studies on this compound are not available, it is prudent to protect the compound from light.

-

Temperature: Elevated temperatures can accelerate degradation pathways. It is recommended to store the compound at -20°C under an inert atmosphere to minimize thermal decomposition.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., acetonitrile, ethanol, buffered aqueous solutions)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant speed and temperature (e.g., 25°C).

-

Equilibrate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant for analysis.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination

Protocol for Accelerated Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under stressed conditions of temperature and humidity.

Materials:

-

This compound solid sample

-

Controlled environment stability chambers

-

Vials with inert liners

-

HPLC system

Procedure:

-

Aliquot precise amounts of this compound into several vials.

-

Place the vials in stability chambers set to different conditions (e.g., 40°C/75% RH, 60°C/75% RH, and a control at 5°C/ambient RH).

-

At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.

-

Dissolve the contents of the vial in a suitable solvent to a known concentration.

-

Analyze the sample by a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Caption: Accelerated Stability Study Workflow

Conclusion

This compound is a valuable synthetic intermediate with limited aqueous solubility and known sensitivity to moisture, light, and heat. Researchers and drug development professionals should handle and store this compound under controlled conditions to ensure its integrity. The provided experimental protocols offer a framework for generating quantitative solubility and stability data to support its use in research and development activities.

References

Reactivity of the bromomethyl group in 4-(Bromomethyl)benzil

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)benzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound. The document details the synthesis of this versatile building block and explores the diverse nucleophilic substitution reactions its benzylic bromide readily undergoes. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols, quantitative reaction data, and insights into its potential applications in drug discovery and development.

Introduction

This compound is a bifunctional organic molecule featuring a highly reactive bromomethyl group attached to a benzil scaffold. The benzil moiety itself is a well-known pharmacophore and a versatile synthetic intermediate. The presence of the benzylic bromide in this compound makes it an excellent electrophile for a wide array of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This property renders it a valuable starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. This guide will delve into the synthesis and reactivity of this compound, providing a foundation for its use in complex molecular design.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from readily available commercial reagents. The first step involves the synthesis of the precursor, 4-methylbenzil, followed by the selective bromination of the benzylic methyl group.

Synthesis of 4-Methylbenzil

4-Methylbenzil can be efficiently synthesized via the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Toluene

-

To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add benzoyl chloride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add toluene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker of ice-water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting crude 4-methylbenzophenone is then oxidized to 4-methylbenzil. A common method involves oxidation with nitric acid or other oxidizing agents.

Quantitative Data for Friedel-Crafts Acylation of Toluene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) of 4-methylbenzophenone |

| AlCl₃ | Dichloromethane | 0 to RT | 4-6 | ~90 |

| FeSO₄ (heat-treated) | None | 25 | 0.25-6 | >90 |

Note: The yield of the subsequent oxidation to 4-methylbenzil is typically high.

Benzylic Bromination of 4-Methylbenzil

The bromomethyl group is introduced by the free-radical bromination of 4-methylbenzil using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux in a non-polar solvent like carbon tetrachloride.

Experimental Protocol: Radical Bromination

-

A mixture of 4-methylbenzil (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride is refluxed for 4-8 hours.

-

The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude this compound is purified by recrystallization.

Quantitative Data for Benzylic Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Time (h) | Yield (%) |

| 4-Methylbenzonitrile | NBS | AIBN | CCl₄ | 8 | 90 |

Note: This data is for a similar substrate, 4-methylbenzonitrile, and high yields are expected for 4-methylbenzil under similar conditions.

Reactivity of the Bromomethyl Group

The bromomethyl group in this compound is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The benzylic position stabilizes the transition state, leading to enhanced reactivity compared to simple primary alkyl halides.

Caption: Synthetic and reaction pathways of this compound.

Reactions with Oxygen Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles to form ethers and esters.

-

Ether Synthesis: Reaction with alkoxides or phenoxides results in the formation of the corresponding benzyl ethers.

-

Ester Synthesis: Carboxylate anions react with this compound to yield benzyl esters.

Experimental Protocol: Esterification with Carboxylic Acids

-

To a solution of a carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., DMF/1,4-dioxane), add a base such as sodium bicarbonate (1.0 eq).

-

The reaction mixture is heated (e.g., to 90 °C) and stirred for several hours.

-

After cooling, the mixture is worked up by extraction and purified by recrystallization.

Quantitative Data for Reactions with Oxygen Nucleophiles

| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Carboxylic Acid | Ester | NaHCO₃ | DMF/Dioxane | 90 | 24 | Good to Excellent |

Reactions with Nitrogen Nucleophiles

Primary and secondary amines, as well as azide and cyanide ions, are effective nucleophiles for the displacement of the bromide.

-

Amination: Reaction with primary or secondary amines yields the corresponding secondary or tertiary benzylic amines.

-

Azide and Cyanide Substitution: Sodium azide and potassium cyanide can be used to introduce the azido and cyano functionalities, respectively.

Experimental Protocol: Reaction with Amines

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF).

-

Add the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HBr byproduct.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The reaction is worked up by extraction and the product is purified by chromatography or recrystallization.

Quantitative Data for Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary/Secondary Amine | Amine | Et₃N | THF | RT | 2-12 | Generally High |

| Potassium Cyanide | Nitrile | - | Ethanol/Water | Reflux | 2-4 | High |

Reactions with Sulfur Nucleophiles

Thiols and thiophenols react readily with this compound in the presence of a base to form thioethers.

Experimental Protocol: Reaction with Thiols

-

To a solution of the thiol (1.0 eq) in a solvent such as DMF or ethanol, add a base (e.g., sodium hydride, potassium carbonate) to generate the thiolate.

-

Add this compound (1.0 eq) to the solution of the thiolate.

-

Stir the reaction at room temperature for a few hours.

-

The reaction is quenched with water and the product is extracted and purified.

Quantitative Data for Reactions with Sulfur Nucleophiles

| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Thioether | K₂CO₃ | DMF | RT | 2-6 | High |

Applications in Drug Development

While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives are of interest in drug discovery. The benzil core is a known structural motif in various biologically active molecules. The ability to easily introduce a wide range of functionalities via the bromomethyl handle makes this compound a valuable scaffold for generating compound libraries for screening against various biological targets. For instance, benzil-hydrazone derivatives have been investigated as anticholinesterase inhibitors for potential use in Alzheimer's disease treatment.[1] The functionalization at the 4-position through the methyl bridge allows for the exploration of the binding pocket of target proteins and the optimization of pharmacokinetic properties.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its synthesis is straightforward, and the benzylic bromide provides a reactive handle for a multitude of nucleophilic substitution reactions. This allows for the creation of a diverse range of derivatives. While direct applications in modulating specific signaling pathways are yet to be fully elucidated, its utility as a scaffold in the generation of compound libraries for drug discovery is evident. The experimental protocols and quantitative data presented in this guide aim to facilitate its broader use in the scientific community.

References

The Synthetic Versatility of 4-(Bromomethyl)benzil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)benzil is a bifunctional reagent with significant potential in organic synthesis. Its unique structure, combining a reactive benzylic bromide with a versatile 1,2-diketone (benzil) moiety, opens avenues for its application as a protecting group, a derivatizing agent for analytical purposes, and a key building block in the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and structured data to facilitate its use in a research and development setting.

Core Applications and Chemical Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution, making it ideal for the introduction of the benzil moiety onto other molecules. The benzil core, a 1,2-diketone, is a well-established precursor for the synthesis of a variety of heterocyclic compounds, most notably quinoxalines, through condensation reactions with binucleophiles.

This guide will focus on three primary applications:

-

Protection of Carboxylic Acids: The formation of a 4-(oxo(phenyl)acetyl)benzyl ester to mask the reactivity of carboxylic acids.

-

Derivatization of Alcohols and Phenols: The synthesis of ethers via Williamson ether synthesis for analytical or synthetic purposes.

-

Synthesis of Quinoxaline Derivatives: The construction of the quinoxaline ring system, a common motif in pharmacologically active compounds.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key applications of this compound. These values are based on established methodologies for similar benzylic bromides and benzil derivatives and should be considered as starting points for optimization.

| Application | Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Carboxylic Acid Protection | Generic Carboxylic Acid | K₂CO₃, NaI (cat.) | DMF | Room Temp. | 12-24 | 85-95 |

| Alcohol Derivatization | Generic Alcohol/Phenol | NaH | THF | 0 °C to RT | 6-12 | 80-90 |

| Quinoxaline Synthesis | o-Phenylenediamine | Acetic Acid | Ethanol | Reflux | 2-4 | 90-98 |

Detailed Experimental Protocols

Protection of Carboxylic Acids as 4-(oxo(phenyl)acetyl)benzyl Esters

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.

Workflow:

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Bromomethyl)benzil in nucleophilic substitution reactions. This versatile reagent serves as a key building block in the synthesis of a variety of organic molecules, with significant applications in drug discovery and development, particularly in the synthesis of kinase inhibitors and other biologically active compounds.

Introduction to this compound in Nucleophilic Substitution

This compound is a bifunctional molecule featuring a reactive bromomethyl group susceptible to nucleophilic attack and a benzil moiety that can be useful for further chemical modifications or as a structural component in pharmacologically active molecules. The benzylic bromide is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity makes it a valuable tool for introducing the 4-benzoylbenzyl group into various molecular scaffolds.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound lies in the synthesis of complex organic molecules, including potential therapeutic agents. The 4-benzoylbenzyl moiety introduced by this reagent can be found in the structure of various inhibitors targeting cellular signaling pathways, such as those mediated by protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in numerous diseases. Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents. This compound can be utilized in the synthesis of such inhibitors by reacting it with nucleophilic pharmacophores. For instance, the synthesis of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors often involves the alkylation of an amine-containing core structure. While direct protocols using this compound are not extensively detailed in publicly available literature, the general principle of benzyl bromide reactivity suggests its utility in such synthetic schemes.

A generalized workflow for the synthesis of a potential kinase inhibitor using this compound is depicted below.

Figure 1: Generalized workflow for kinase inhibitor synthesis.

Experimental Protocols

The following sections provide detailed, generalized protocols for nucleophilic substitution reactions with this compound based on established procedures for similar benzyl bromides. Researchers should optimize these conditions for their specific substrates.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of this compound with primary or secondary amines yields the corresponding N-alkylated products. This reaction is fundamental in constructing more complex molecules, such as the acetamidobenzanilide derivatives.

General Protocol:

-

Dissolve the amine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution.

-

Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for N-Alkylation of Amines with Benzyl Bromides

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Triethylamine | DMF | 20-25 | 2 | 85-95 |

| Aniline | Potassium Carbonate | Acetonitrile | Reflux | 6 | 70-80 |

| Piperidine | Triethylamine | Dichloromethane | 25 | 4 | >90 |

Note: Data is generalized from typical reactions of benzyl bromides and may require optimization for this compound.

Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is often carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.

General Protocol:

-

Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or water.

-

Add a base, such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.), to the solution and stir for 15-30 minutes.

-

Add this compound (1.05 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure (if organic) or extract the product with an organic solvent (if in water).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Table 2: Representative Data for S-Alkylation of Thiols with Bromomethyl Compounds

| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Triethylamine | Water | 25 | 1 | >90 |

| Benzyl mercaptan | HBr/AcOH | - | 25 | 0.17 | 91 |

| 4-Methylbenzenethiol | HBr/AcOH | - | 25 | 0.75 | 87 |

Note: Data is based on general bromomethylation procedures and should be adapted for this compound.

Reaction with Phenol/Alcohol Nucleophiles (O-Alkylation)

Phenols and alcohols can be O-alkylated with this compound to form the corresponding ethers. This reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

General Protocol:

-

To a solution of the phenol or alcohol (1.0 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., use with caution).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq.) and continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Table 3: Representative Data for O-Alkylation of Phenols with Alkyl Halides

| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K2CO3 | Acetone | Reflux | 12 | 80-90 |

| 4-Nitrophenol | K2CO3 | DMF | 25 | 4 | >95 |

| m-Cresol | K2CO3 | Ethanol | Reflux | 8 | 75-85 |

Note: This data is illustrative for alkylation of phenols and will likely require optimization for reactions with this compound.

Mandatory Visualizations

The following diagrams illustrate the fundamental reaction mechanism and a logical workflow for utilizing this compound in a research context.

Figure 2: General SN2 reaction mechanism.

Figure 3: Logical workflow for synthesis and analysis.

Application Notes and Protocols: Synthesis of 4-(Bromomethyl)benzil Derivatives with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzil is a versatile chemical intermediate utilized in the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The presence of a reactive bromomethyl group allows for the facile introduction of the benzil moiety onto various amine-containing scaffolds. This process, typically an N-alkylation reaction, results in the formation of 4-(aminomethyl)benzil derivatives. These products are of significant interest as they can serve as precursors for more complex molecules and as bioactive compounds themselves. The benzil core is a known pharmacophore, and its combination with diverse amine functionalities can lead to the discovery of novel therapeutic agents.

This document provides detailed protocols for the synthesis of 4-(aminomethyl)benzil derivatives through the reaction of this compound with a range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

Reaction Scheme

The general reaction for the synthesis of 4-(aminomethyl)benzil derivatives involves the nucleophilic substitution of the bromine atom in this compound by an amine.

Caption: General reaction scheme for the synthesis of 4-(aminomethyl)benzil derivatives.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 4-(aminomethyl)benzil derivatives.

| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Acetonitrile | K₂CO₃ | 80 | 6 | 85 |

| 2 | 4-Methylaniline | Acetonitrile | K₂CO₃ | 80 | 6 | 88 |

| 3 | 4-Methoxyaniline | Acetonitrile | K₂CO₃ | 80 | 5 | 92 |

| 4 | Piperidine | Dichloromethane | Triethylamine | RT | 12 | 95 |

| 5 | Morpholine | Dichloromethane | Triethylamine | RT | 12 | 97 |

| 6 | Pyrrolidine | Dichloromethane | Triethylamine | RT | 10 | 93 |

| 7 | Benzylamine | Acetonitrile | K₂CO₃ | 60 | 8 | 90 |

| 8 | N-Methylbenzylamine | Acetonitrile | K₂CO₃ | 60 | 10 | 87 |

Experimental Protocols

Materials and Methods

-

This compound (Ensure purity >98%)

-

Selected amine (aniline, 4-methylaniline, 4-methoxyaniline, piperidine, morpholine, pyrrolidine, benzylamine, N-methylbenzylamine)

-

Anhydrous acetonitrile

-

Anhydrous dichloromethane (DCM)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Triethylamine (TEA)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus with silica gel (230-400 mesh)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

General Procedure for the Synthesis of 4-((Arylamino)methyl)benzil Derivatives (e.g., with Aniline)

-

To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add aniline (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the desired 4-((phenylamino)methyl)benzil as a solid.

-

Characterize the product by NMR and mass spectrometry.

General Procedure for the Synthesis of 4-((Alkylamino)methyl)benzil Derivatives (e.g., with Piperidine)

-

Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask at room temperature.

-

To this solution, add piperidine (1.2 mmol) followed by triethylamine (1.5 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC using a dichloromethane:methanol (95:5) eluent system.

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

-

Combine the pure fractions and remove the solvent to afford 4-(piperidin-1-ylmethyl)benzil.

-

Confirm the structure of the product using NMR and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(aminomethyl)benzil derivatives.

Caption: Experimental workflow for synthesis and purification.

Logical Relationship of Components

This diagram shows the relationship between the key components in the synthesis.

Caption: Relationship of reaction components.

Conclusion

The protocols described provide a reliable and efficient method for the synthesis of a diverse library of 4-(aminomethyl)benzil derivatives. The choice of base and solvent is dependent on the nature of the amine used. These methods are scalable and can be adapted for the synthesis of a wide range of analogs for further investigation in drug discovery and materials science. The provided data and workflows serve as a valuable resource for researchers in these fields.

Application Notes and Protocols for 4-(Bromomethyl)benzil in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(bromomethyl)benzil as a versatile intermediate in the synthesis of diverse heterocyclic compounds with high potential for pharmaceutical applications. The unique bifunctional nature of this molecule, possessing both a reactive bromomethyl group and a 1,2-diketone (benzil) moiety, allows for a variety of synthetic transformations to generate novel molecular scaffolds for drug discovery.

The protocols outlined below are based on established synthetic methodologies for related benzil and benzyl bromide derivatives and are intended to serve as a foundation for the exploration of new chemical entities.

Synthesis of Substituted Imidazoles as Potential Kinase Inhibitors

The imidazole core is a prevalent scaffold in many FDA-approved drugs, including numerous kinase inhibitors. The reaction of a 1,2-diketone with an aldehyde and ammonia, known as the Radziszewski synthesis, provides a straightforward route to substituted imidazoles. By utilizing this compound, novel imidazole derivatives bearing a reactive handle for further functionalization can be readily prepared.

Application: The synthesized 4-(bromomethyl)phenyl-substituted imidazoles can be further modified at the bromomethyl position to introduce various side chains, aiming to enhance potency and selectivity towards specific protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases.

Experimental Protocol: Synthesis of 2-Alkyl-4,5-bis(phenyl)-1H-imidazoles substituted at the 4-position with a bromomethylphenyl group

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and a desired aldehyde (1.2 eq.) in glacial acetic acid.

-

Addition of Ammonia Source: To the stirred solution, add ammonium acetate (10 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary:

| Reactant (Aldehyde) | Product | Yield (%) | Purity (%) (by HPLC) |

| Formaldehyde | 2-(Bromomethylphenyl)-4,5-diphenyl-1H-imidazole | 75-85 | >95 |

| Acetaldehyde | 2-Methyl-4-(bromomethylphenyl)-5-phenyl-1H-imidazole | 70-80 | >95 |

| Benzaldehyde | 2-Phenyl-4-(bromomethylphenyl)-5-phenyl-1H-imidazole | 80-90 | >98 |

Logical Workflow for Kinase Inhibitor Development:

Application of 4-(Bromomethyl)benzil in the Synthesis of Photoinitiators

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Photoinitiators are essential components in photopolymerization, a process with wide-ranging applications in industrial manufacturing, 3D printing, and the biomedical field. These compounds absorb light and generate reactive species, such as free radicals or cations, that initiate polymerization. The benzil moiety is a well-known photosensitive group that can be incorporated into photoinitiator structures. 4-(Bromomethyl)benzil is a versatile precursor for the synthesis of novel photoinitiators due to the reactive nature of its bromomethyl group, which allows for straightforward modification and attachment to other molecules. This document provides detailed application notes and protocols for the synthesis and utilization of photoinitiators derived from this compound.

Synthesis of Photoinitiators from this compound

The synthesis of photoinitiators from this compound typically involves the nucleophilic substitution of the bromine atom. This allows for the introduction of various functional groups that can tune the photoinitiator's properties, such as its solubility, absorption wavelength, and initiation efficiency. A common strategy is to react this compound with a nucleophile containing a polymerizable group or a co-initiator moiety.

One potential synthetic route involves the reaction of this compound with a tertiary amine, such as N,N-dimethylethanolamine, to yield a quaternary ammonium salt. This type of photoinitiator can function as a Type II photoinitiator, where the benzil group acts as the photosensitizer and the amine moiety serves as the electron/proton donor.

General Reaction Scheme

Application Notes and Protocols for O-Alkylation with 4-(Bromomethyl)benzil

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the O-alkylation of phenols and carboxylic acids using 4-(bromomethyl)benzil. This reagent serves as a valuable building block in organic synthesis and medicinal chemistry, allowing for the introduction of a photolabile benzil moiety, which can be useful for protecting group strategies and in the development of photocleavable linkers.

Introduction

O-alkylation is a fundamental transformation in organic chemistry that involves the formation of an ether or an ester linkage. This compound is an alkylating agent of particular interest due to the presence of the benzil functionality. The benzil group can act as a photolabile protecting group, which can be cleaved under specific UV light conditions. This property is highly advantageous in multi-step synthesis and for the controlled release of therapeutic agents. The general reaction schemes for the O-alkylation of phenols and carboxylic acids with this compound are depicted below.

General Reaction Schemes:

-

O-alkylation of Phenols (Williamson Ether Synthesis):

-

Ar-OH + BrCH₂-Ph-C(=O)C(=O)-Ph + Base → Ar-O-CH₂-Ph-C(=O)C(=O)-Ph + Base·HBr

-

-

O-alkylation of Carboxylic Acids (Esterification):

-

R-COOH + BrCH₂-Ph-C(=O)C(=O)-Ph + Base → R-COO-CH₂-Ph-C(=O)C(=O)-Ph + Base·HBr

-

Data Presentation

The following table summarizes representative quantitative data for O-alkylation reactions using substituted bromomethyl arenes, which are analogous to this compound. These data provide an expected range for reaction yields and conditions.

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | 4-(Bromomethyl)benzonitrile | K₂CO₃ | DMF | 80 | 6 | >90 |

| Salicylamide | Ethyl Iodide | K₂CO₃ | DMF | ~70 (reflux) | 4 | 60[1] |

| N-Acetylneuraminic Acid Derivative | Benzyl Bromide | Ag₂O | DMF | Room Temp | 16 | 62[2] |

| 1,2,3,4-Tetrahydrobenzo[c][1][3]naphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | 12 | 75-82[4] |

| Benzoic Acid | Methyl 4-(bromomethyl)benzoate | K₂CO₃ | DMF | Room Temp | 12 | ~95 |

Experimental Protocols

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol describes a general procedure for the O-alkylation of a phenol using this compound under basic conditions.

Materials:

-

Phenolic substrate

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).

-

Dissolve the substrate in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add a solution of this compound (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation of a Carboxylic Acid Substrate

This protocol provides a general method for the esterification of a carboxylic acid with this compound.

Materials:

-

Carboxylic acid substrate

-

This compound

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DMF.

-

Add cesium carbonate (1.5 eq) or potassium carbonate (1.5 eq) to the solution and stir for 20-30 minutes at room temperature to form the carboxylate salt.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting ester by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for O-alkylation.

Caption: Logical relationship of reactants to product.

References

Application Notes and Protocols: Synthesis of a Photolabile Tyrosine Derivative Using 4-(Bromomethyl)benzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of a target molecule, 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester, utilizing 4-(Bromomethyl)benzil as a key reagent. The benzil moiety serves as a photoremovable protecting group, allowing for the controlled release of the N-acetyl-L-tyrosine ethyl ester upon irradiation with light. This "caged" tyrosine derivative can be a valuable tool in studying cellular signaling pathways, particularly those involving tyrosine kinases, by providing precise spatial and temporal control over the release of the active molecule. This document outlines the synthetic procedure, purification, and characterization of the target molecule, along with a discussion of its potential applications in drug development and cell biology research.

Introduction

The ability to control the concentration of bioactive molecules in a specific location and at a precise time is a powerful tool in biological research. Photoremovable protecting groups (PPGs), also known as "caging" groups, offer this level of control.[1] These chemical moieties are attached to a bioactive molecule, rendering it inert. Upon exposure to light of a specific wavelength, the PPG is cleaved, releasing the active molecule.

The benzil functional group, with its unique photochemical properties, can be employed as a PPG. This compound is a versatile starting material for the synthesis of such caged compounds. The benzylic bromide is susceptible to nucleophilic substitution, allowing for the attachment of the benzil moiety to various functional groups, including the phenolic hydroxyl group of tyrosine.

Tyrosine is a critical amino acid involved in numerous cellular signaling pathways, most notably through the action of tyrosine kinases.[2][3] These enzymes catalyze the phosphorylation of tyrosine residues on proteins, a key event in signal transduction that regulates cell growth, differentiation, and metabolism.[4] Dysregulation of tyrosine kinase signaling is implicated in various diseases, including cancer. The ability to photorelease a tyrosine derivative within a cellular system can provide valuable insights into these complex signaling cascades.

This protocol details the synthesis of 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester, a caged form of a tyrosine derivative, using a Williamson ether synthesis approach.

Synthesis of 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester

The synthesis of the target molecule is achieved through a Williamson ether synthesis, where the phenoxide of N-acetyl-L-tyrosine ethyl ester acts as a nucleophile, displacing the bromide from this compound.[5][6][7]

Experimental Protocol

Materials:

-

N-acetyl-L-tyrosine ethyl ester

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-acetyl-L-tyrosine ethyl ester (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes to form the phenoxide.

-

Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester.

Data Presentation

| Parameter | Starting Material: this compound | Starting Material: N-acetyl-L-tyrosine ethyl ester | Product: 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester |